Xanthine oxidase-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C44H58O23 |

|---|---|

Molecular Weight |

954.9 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C44H58O23/c1-15(2)6-11-20-23(62-44-40(33(55)29(51)24(13-45)63-44)67-42-35(57)31(53)26(48)16(3)60-42)12-21(46)25-30(52)38(36(64-37(20)25)18-7-9-19(58-5)10-8-18)65-43-39(32(54)27(49)17(4)61-43)66-41-34(56)28(50)22(47)14-59-41/h6-10,12,16-17,22,24,26-29,31-35,39-51,53-57H,11,13-14H2,1-5H3/t16-,17-,22+,24+,26-,27-,28-,29+,31+,32+,33-,34+,35+,39+,40+,41-,42-,43-,44+/m0/s1 |

InChI Key |

UKJXWXCYELYQKO-ISJOKEIWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

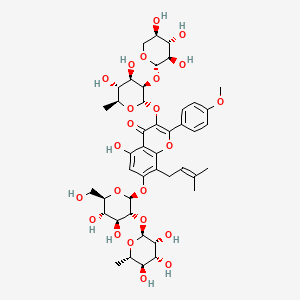

Chemical structure and properties of Xanthine oxidase-IN-8.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine Oxidase-IN-8, also identified as Icarisids J, is a novel prenylflavonol glycoside isolated from the leaves of Cyclocarya paliurus. It has demonstrated notable inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. This document provides a comprehensive overview of the currently available technical information regarding this compound, including its chemical structure, physicochemical properties, and its inhibitory effects on xanthine oxidase. Detailed experimental protocols for assessing xanthine oxidase inhibition are also provided, alongside a discussion of the potential, yet unconfirmed, signaling pathways it may influence based on the activities of structurally related compounds.

Chemical Structure and Physicochemical Properties

Initial investigations have identified this compound as a prenylflavonol glycoside. While the exact, confirmed chemical structure from the primary literature remains elusive, it is referred to as "compound 7" in a key study identifying its xanthine oxidase inhibitory activity. Based on this study, its IC50 value has been determined, providing a quantitative measure of its potency. The molecular formula has been reported as C44H58O23, with a molar mass of 954.92 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Alternate Names | Icarisids J, Compound 7 | [2][3] |

| CAS Number | 2571069-66-2 | [1] |

| Molecular Formula | C44H58O23 | [1] |

| Molar Mass | 954.92 g/mol | [1] |

| Class | Prenylflavonol Glycoside | |

| Source | Cyclocarya paliurus | |

| Reported Activity | Xanthine Oxidase Inhibitor | [2][3] |

A definitive visualization of the chemical structure is pending access to the full-text publication describing its isolation and characterization.

Biological Activity: Xanthine Oxidase Inhibition

This compound has been identified as an inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolic pathway that converts purines into uric acid. The overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. By inhibiting xanthine oxidase, compounds like this compound can reduce the production of uric acid, representing a potential therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value |

| Target Enzyme | Xanthine Oxidase (XOD) |

| IC50 | 29.71 µM[2][3][4] |

The IC50 value of 29.71 µM indicates that this compound is a moderately potent inhibitor of the enzyme.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the known activities of other structurally related prenylflavonoids and glycosides, several potential pathways can be hypothesized. It is crucial to note that the following pathways are speculative and require experimental validation for this compound.

Flavonoids have been reported to influence a variety of signaling cascades, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Often involved in cellular processes like proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: A critical pathway in regulating cell survival, growth, and metabolism.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, based on established protocols for flavonoids. This protocol can be adapted for the characterization of this compound.

Xanthine Oxidase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of the test compound is quantified by measuring the reduction in uric acid formation.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in potassium phosphate buffer. Note: Xanthine may require gentle heating and/or the addition of a small amount of NaOH to dissolve completely, followed by pH adjustment.

-

Prepare stock solutions of the test compound and allopurinol in DMSO.

-

Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer.

-

-

Assay Workflow:

-

In a 96-well plate, add the following to each well in the specified order:

-

Potassium phosphate buffer

-

Test compound solution at various concentrations (or allopurinol for the positive control, or buffer for the negative control).

-

Xanthine oxidase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the xanthine solution to all wells.

-

Immediately measure the absorbance at 295 nm at time zero and then monitor the change in absorbance over a set period (e.g., 10-30 minutes) using the kinetic mode of the microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (the change in absorbance per minute) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound (Icarisids J) is a promising natural product with demonstrated inhibitory activity against xanthine oxidase. Its identification as a prenylflavonol glycoside from Cyclocarya paliurus opens avenues for further investigation into its therapeutic potential, particularly for conditions related to hyperuricemia.

Future research should prioritize the definitive elucidation and publication of its chemical structure. Subsequent studies should focus on:

-

In vivo efficacy studies: To determine its effectiveness in animal models of gout and hyperuricemia.

-

Mechanism of action studies: To elucidate the precise binding mode to xanthine oxidase and to explore its effects on relevant cellular signaling pathways.

-

Pharmacokinetic and safety profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

-

Structure-activity relationship (SAR) studies: To identify key structural features responsible for its inhibitory activity, which could guide the synthesis of more potent and selective analogs.

The information gathered to date provides a solid foundation for the continued exploration of this compound as a potential lead compound in drug discovery programs targeting xanthine oxidase.

References

Xanthine Oxidase-IN-8: A Novel Natural Inhibitor for Hyperuricemia Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated activity of this enzyme leads to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood, which is a primary cause of gout and is associated with other health issues like kidney disease and cardiovascular problems. The development of novel xanthine oxidase inhibitors is a key focus in the therapeutic management of hyperuricemia. This technical guide provides a comprehensive overview of Xanthine Oxidase-IN-8, a novel natural product inhibitor of xanthine oxidase, intended for researchers, scientists, and professionals in drug development.

This compound, also identified as Icarisids J, is a prenylflavonol glycoside isolated from the leaves of Cyclocarya paliurus.[2] This document outlines its inhibitory activity, the experimental protocols for its evaluation, and the relevant biological pathways.

Quantitative Data Presentation

The inhibitory effects of this compound and its related compounds on xanthine oxidase activity have been quantified and are summarized below. The data is extracted from the primary study by Ye ZJ, et al. (2020).[2]

| Compound | Trivial Name | IC50 (μM) against Xanthine Oxidase |

| This compound | Icarisids J (Compound 7) | 29.71 ± 3.69 |

| Xanthine oxidase-IN-9 | Icarisids E (Compound 2) | 31.81 ± 2.20 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of this compound.

Xanthine Oxidase Inhibition Assay

This in vitro assay is fundamental for determining the inhibitory potency of a compound against xanthine oxidase.

Principle: The activity of xanthine oxidase is determined spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The inhibitory effect of a test compound is quantified by the reduction in uric acid formation.

Materials and Reagents:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the phosphate buffer immediately before use.

-

Prepare stock solutions of the test compound and allopurinol in DMSO, and then dilute to various concentrations with the phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a 96-well plate, add 50 µL of the test compound solution at different concentrations.

-

Add 35 µL of phosphate buffer.

-

Add 30 µL of the xanthine oxidase enzyme solution.

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 15 minutes.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Calculation:

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Signaling Pathways

Xanthine oxidase is involved in complex signaling pathways, primarily through its production of uric acid and reactive oxygen species (ROS). Inhibition of xanthine oxidase can modulate these pathways.

Purine Catabolism and Uric Acid Production

The primary pathway involving xanthine oxidase is the catabolism of purines.[1] This pathway is the target of inhibitors like this compound.

Xanthine Oxidase and Reactive Oxygen Species (ROS) Signaling

During the conversion of hypoxanthine and xanthine to uric acid, xanthine oxidase produces ROS, such as superoxide anions (O2•−) and hydrogen peroxide (H2O2). These ROS can act as signaling molecules, but in excess, they lead to oxidative stress, which is implicated in various pathologies. By inhibiting xanthine oxidase, this compound can reduce the production of these ROS.

Conclusion

This compound (Icarisids J) represents a novel, naturally derived inhibitor of xanthine oxidase with potential for the development of new therapies for hyperuricemia and related conditions. Its inhibitory activity, as demonstrated by its IC50 value, makes it a valuable tool for researchers in this field. The provided experimental protocols and pathway diagrams offer a foundational guide for further investigation and application of this compound in a research setting. Further studies are warranted to elucidate its precise mechanism of inhibition, in vivo efficacy, and safety profile.

References

Icariside J (Xanthine oxidase-IN-8): A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside J, also known as Xanthine oxidase-IN-8, is a flavonoid compound that has been identified as a noteworthy inhibitor of xanthine oxidase.[1] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid are implicated in conditions such as gout. Consequently, inhibitors of xanthine oxidase are of significant interest in drug discovery and development for the management of hyperuricemia and associated disorders.

This technical guide provides a detailed overview of the known biological activity of Icariside J, focusing on its primary target, xanthine oxidase. While comprehensive data on other biological effects of Icariside J are limited, the activities of structurally related compounds, such as Icariside I and Icariside II, suggest potential for broader biological functions, including anti-inflammatory and antioxidant effects.[2][3]

Quantitative Biological Data

The primary reported biological activity of Icariside J is its inhibitory effect on xanthine oxidase. The following table summarizes the available quantitative data.

| Biological Target | Parameter | Value | Reference Compound |

| Xanthine Oxidase | IC50 | 29.71 μM | Allopurinol |

| Table 1: Inhibitory activity of Icariside J against Xanthine Oxidase.[1] |

Experimental Protocols

Xanthine Oxidase Inhibition Assay (General Protocol)

This protocol outlines a typical spectrophotometric method used to determine the inhibitory activity of a compound against xanthine oxidase. The specific concentrations and incubation times may require optimization for Icariside J.

1. Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (pH 7.5)

-

Icariside J (test compound)

-

Allopurinol (positive control)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Spectrophotometer (capable of measuring absorbance at 295 nm)

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of Icariside J and allopurinol in DMSO. Further dilute with buffer to achieve a range of desired test concentrations.

-

-

Assay Mixture Preparation:

-

In a 96-well microplate, add a specific volume of potassium phosphate buffer.

-

Add a small volume of the test compound solution (Icariside J) or the positive control (allopurinol) to the respective wells. For the control wells (enzyme activity without inhibitor), add the same volume of buffer/DMSO.

-

Add the xanthine oxidase enzyme solution to all wells except the blank.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the xanthine substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a specific time period using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Icariside J using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

Determine the IC50 value, the concentration of Icariside J that causes 50% inhibition of xanthine oxidase activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by Icariside J have not been extensively documented, the known activities of related compounds like Icariside I and Icariside II suggest potential interactions with key inflammatory and antioxidant pathways. For instance, Icariside II has been shown to modulate the NF-κB and MAPK signaling pathways.[4][5] Further research is required to elucidate the specific intracellular targets of Icariside J.

Below are diagrams representing a generalized experimental workflow for screening xanthine oxidase inhibitors and a conceptual diagram of the xanthine oxidase-mediated pathway.

Workflow for Xanthine Oxidase Inhibition Assay.

Inhibition of the Xanthine Oxidase Pathway by Icariside J.

Conclusion and Future Directions

Icariside J (this compound) is a confirmed inhibitor of xanthine oxidase. The provided data and general experimental framework serve as a foundational guide for researchers interested in this compound. Significant opportunities exist for further investigation into its broader biological activities. Based on the profiles of related molecules, future research could productively explore the anti-inflammatory and antioxidant potential of Icariside J, as well as its effects on relevant cellular signaling pathways such as NF-κB and MAPK. Such studies would provide a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

- 1. Icariside II enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression coupled with the ERK, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and immunoregulatory effects of icariin and icaritin [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the Binding Affinity of Xanthine Oxidase-IN-8 to Xanthine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the inhibitor Xanthine oxidase-IN-8, also known as Icarisids J, to its target enzyme, Xanthine Oxidase (XO). This document outlines the quantitative binding data available, detailed experimental protocols for assessing inhibitor potency, and the relevant biochemical pathways.

Introduction to Xanthine Oxidase

Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purine catabolism.[1][2] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1] This enzymatic action also produces reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, implicating XO in conditions characterized by oxidative stress.[1][2] Due to its role in uric acid production, XO is a well-established therapeutic target for managing hyperuricemia and related disorders like gout.[2]

Binding Affinity of this compound

This compound (Icarisids J) has been identified as an inhibitor of Xanthine Oxidase. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | IC50 (µM) | Reference Compound |

| This compound | 29.71 | N/A |

| Xanthine oxidase-IN-9 | 31.81 | N/A |

| Baicalein | 3.12 | Flavonoid |

| 7,8,3′,4′-Tetrahydroxyflavone | 10.488 | Flavonoid |

| Ilexoside O | 53.05 | Triterpene Saponin |

This table presents the IC50 value for this compound and other selected XO inhibitors for comparative purposes.[3]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The following is a detailed, generalized protocol for determining the inhibitory activity of compounds such as this compound against Xanthine Oxidase. This spectrophotometric method is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer.

-

Prepare a stock solution of Xanthine in the same buffer. Note that xanthine may require gentle warming or a slightly alkaline pH to fully dissolve.

-

Prepare serial dilutions of the test inhibitor and the positive control (Allopurinol) at various concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Phosphate Buffer

-

Test inhibitor solution (or solvent for control wells)

-

Xanthine Oxidase solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the Xanthine solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance of each well at 295 nm using a spectrophotometer.

-

Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) to monitor the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the initial linear slope of the absorbance versus time plot.

-

The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizing Key Processes

To better understand the experimental and biological context of this compound's interaction with XO, the following diagrams illustrate the experimental workflow and the enzyme's role in the purine catabolism pathway.

References

In silico modeling of Xanthine oxidase-IN-8 interaction with xanthine oxidase.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other health issues like kidney stones and cardiovascular diseases. Consequently, the inhibition of xanthine oxidase is a critical therapeutic strategy for managing these conditions. Xanthine oxidase-IN-8, also known as Icarisids J, is a natural prenylflavonol glycoside that has demonstrated inhibitory activity against this enzyme.[1][2][3] This technical guide provides an in-depth overview of the in silico modeling of the interaction between Xanthine Oxidase and this compound, alongside relevant experimental data and protocols.

Quantitative Data

The inhibitory effect of this compound on xanthine oxidase has been quantified, providing a basis for computational and further experimental studies.[1][2]

| Compound Name | Synonym | Molecular Formula | IC50 (μM) | Source Organism |

| This compound | Icarisids J (Compound 7) | C38H50O20 | 29.71 ± 3.69 | Cyclocarya paliurus |

Signaling Pathway: Purine Catabolism

The following diagram illustrates the purine catabolism pathway, highlighting the central role of Xanthine Oxidase in the production of uric acid.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound, such as this compound, against xanthine oxidase. This method is based on spectrophotometric measurement of uric acid formation.[4][5]

1. Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Hypoxanthine (alternative substrate)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

2. Assay Procedure:

-

Prepare a stock solution of the test compound and allopurinol in DMSO.

-

In a 96-well microplate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (at various concentrations), and 60 µL of xanthine oxidase solution (0.025 unit/mL).

-

Incubate the mixture at room temperature (25 °C) for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution (0.15 mM xanthine or hypoxanthine).

-

Incubate the plate in the dark for 30 minutes at 37 °C.

-

Measure the absorbance at 295 nm using a microplate reader. This wavelength corresponds to the maximum absorbance of uric acid.

-

A blank reaction should be prepared by replacing the enzyme solution with buffer. A control reaction is prepared without the test inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Silico Modeling Workflow

Due to the absence of specific published in silico studies on this compound, this section outlines a representative workflow for the molecular modeling of a flavonoid-like inhibitor with Xanthine Oxidase. This workflow is based on established methodologies for similar natural product inhibitors.[6][7][8][9]

1. Protein Preparation:

-

The three-dimensional crystal structure of Xanthine Oxidase is obtained from the Protein Data Bank (PDB). A commonly used structure for docking studies of flavonoids is PDB ID: 3NVY, which is the crystal structure of bovine xanthine oxidase in complex with quercetin.

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues.

2. Ligand Preparation:

-

A 3D structure of this compound (Icarisids J) is generated using a molecule builder or obtained from a chemical database.

-

The ligand's geometry is optimized using a suitable force field, and appropriate charges are assigned.

3. Grid Box Generation:

-

A grid box is defined around the active site of the enzyme. The active site of xanthine oxidase is located in the molybdenum domain. The grid box should be large enough to encompass the active site cavity and allow for rotational and translational movement of the ligand.

4. Molecular Docking:

-

Molecular docking simulations are performed using software such as AutoDock Vina. The ligand is placed in the defined grid box, and a search algorithm explores different conformations and orientations of the ligand within the active site.

-

The docking process generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

5. Pose Analysis:

-

The predicted binding poses are analyzed to identify the most favorable interactions between the inhibitor and the enzyme.

-

Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site. For flavonoid inhibitors, interactions with residues such as Phe914, Phe1009, Leu1014, and Arg880 are often observed.[7]

6. Molecular Dynamics (MD) Simulation Setup:

-

The most promising protein-ligand complex from the docking studies is selected for MD simulation.

-

The complex is solvated in a water box, and counter-ions are added to neutralize the system.

7. Production MD Run:

-

The system is first minimized to remove steric clashes, followed by a gradual heating and equilibration phase.

-

A production MD run of sufficient duration (e.g., 100 ns) is then performed to simulate the dynamic behavior of the protein-ligand complex over time.

8. Trajectory Analysis:

-

The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex.

-

Metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time are calculated and plotted. This analysis provides insights into the stability of the binding and the flexibility of different regions of the protein.

Conclusion

The in silico modeling of the this compound interaction, guided by the available experimental data, offers a powerful approach to understanding the molecular basis of its inhibitory activity. While specific computational studies on this compound are yet to be published, the established methodologies for similar flavonoid inhibitors provide a robust framework for future research. Such studies can elucidate the key binding interactions, predict binding affinities, and guide the design of novel and more potent xanthine oxidase inhibitors for the treatment of gout and other hyperuricemia-related disorders.

References

- 1. New prenylflavonol glycosides with xanthine oxidase inhibitory activity from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]

- 5. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and 3D QSAR Studies of Natural Based Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular modeling of flavonoids that inhibits xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin and Investigating Its Inhibition Mechanism on Xanthine Oxidase for Hyperuricemia by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Xanthine oxidase-IN-8 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xanthine oxidase-IN-8, a known inhibitor of xanthine oxidase. The document details its chemical properties, a representative experimental protocol for assessing its inhibitory activity, and the key signaling pathway associated with its target enzyme.

Chemical and Physical Properties

This compound, also known as Icarisids J, is a chemical compound utilized in research for its inhibitory effects on xanthine oxidase.[1][2] Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 2571069-66-2 | [1][3][4] |

| Molecular Weight | 954.92 g/mol | [1][3][4] |

| Molecular Formula | C44H58O23 | [4] |

| Synonym | Icarisids J | [1][2] |

| Target | Xanthine Oxidase (XOD) | [1][2] |

| IC50 | 29.71 μM for Xanthine Oxidase | [1][2] |

Experimental Protocols: Xanthine Oxidase Inhibition Assay

The following is a detailed methodology for a representative in vitro experiment to determine the inhibitory activity of a compound like this compound on xanthine oxidase. This protocol is based on spectrophotometric measurement of uric acid production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in potassium phosphate buffer.

-

Prepare serial dilutions of the test compound and allopurinol in the buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

50 µL of potassium phosphate buffer

-

25 µL of the test compound solution (or allopurinol/buffer for control)

-

25 µL of xanthine oxidase solution

-

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To start the enzymatic reaction, add 150 µL of the xanthine substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance of each well at 295 nm using a microplate reader. This is the initial reading (T0).

-

Incubate the plate at 25°C for a defined period (e.g., 30 minutes).

-

After incubation, measure the absorbance again at 295 nm (T30).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway

Xanthine oxidase is a key enzyme in the purine catabolism pathway. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process is a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.

Caption: The purine catabolism pathway mediated by xanthine oxidase.

This diagram illustrates the central role of xanthine oxidase in converting hypoxanthine and xanthine to uric acid. This enzymatic reaction also leads to the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. This compound exerts its effect by inhibiting this enzyme, thereby reducing the production of both uric acid and ROS.

References

- 1. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]

Xanthine Oxidase-IN-8: A Technical Guide on its Role in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase-IN-8, also identified as Icarisids J, is a naturally occurring prenylflavonol glycoside isolated from the leaves of Cyclocarya paliurus.[1] It has been identified as an inhibitor of xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway.[1][2] This guide provides an in-depth technical overview of this compound, its mechanism of action, its role in purine metabolism, and a detailed experimental protocol for assessing its inhibitory activity.

The Role of Xanthine Oxidase in Purine Metabolism

Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides. Xanthine oxidase is a key enzyme in the catabolic arm of this pathway, responsible for the final two steps of purine degradation in humans and other primates.[3][4] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[3][5]

Overactivity of xanthine oxidase can lead to an overproduction of uric acid, resulting in hyperuricemia. This condition is a primary cause of gout, a painful inflammatory arthritis, and is also associated with other pathologies, including cardiovascular and kidney diseases.[6] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout.[6][7] Furthermore, the reactions catalyzed by xanthine oxidase produce reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can contribute to oxidative stress and cellular damage.[4][8]

This compound as an Inhibitor

This compound functions as a direct inhibitor of xanthine oxidase. By binding to the enzyme, it reduces its catalytic activity, thereby decreasing the production of uric acid and reactive oxygen species. The inhibitory potential of this compound has been quantified, providing a basis for its further investigation as a potential therapeutic agent.

Data Presentation

The following table summarizes the key quantitative data for this compound's inhibitory activity against xanthine oxidase.

| Compound | Synonym | Source Organism | Inhibitory Activity (IC50) |

| This compound | Icarisids J | Cyclocarya paliurus | 29.71 ± 3.69 μM |

Table 1: Quantitative data for this compound.[1]

Signaling and Metabolic Pathways

The primary role of this compound in a biological context is its direct inhibition of the xanthine oxidase enzyme within the purine metabolism pathway. This action directly curtails the production of uric acid.

Experimental Protocols

The following is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, which can be used to determine the IC50 value of inhibitors like this compound.

Spectrophotometric Assay for Xanthine Oxidase Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of the xanthine oxidase activity (IC50).

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[7] The inhibitory effect of this compound is determined by measuring the reduction in uric acid formation in its presence.

Materials:

-

Xanthine oxidase (from bovine milk or microbial source)

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in a suitable solvent (e.g., 0.025 M NaOH) and then dilute to the working concentration in the phosphate buffer.

-

Prepare a stock solution of this compound and allopurinol in DMSO. Create a series of dilutions at various concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

A specific volume of the this compound dilution (or allopurinol for the positive control, or DMSO for the negative control).

-

A specific volume of the xanthine oxidase solution.

-

-

Mix the contents of the wells and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a specific volume of the xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against xanthine oxidase. Its ability to modulate the purine metabolism pathway highlights its potential for further research and development, particularly in the context of hyperuricemia and related disorders. The provided technical information and experimental protocols offer a foundation for scientists and researchers to explore the therapeutic and biochemical properties of this compound.

References

- 1. New prenylflavonol glycosides with xanthine oxidase inhibitory activity from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Novel Xanthine Oxidase Inhibitors: A Framework for Evaluating Xanthine oxidase-IN-8

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a specific compound designated "Xanthine oxidase-IN-8." This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation and potential therapeutic applications of novel xanthine oxidase inhibitors, using "this compound" as a representative placeholder for a new chemical entity in this class.

Executive Summary

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine and xanthine to uric acid.[1] Dysregulation of XO activity and subsequent overproduction of uric acid are central to the pathophysiology of hyperuricemia and its clinical manifestation, gout.[2] Furthermore, the reactive oxygen species (ROS) generated during XO-catalyzed reactions have been implicated in a range of other pathologies, including cardiovascular diseases, inflammatory conditions, and ischemia-reperfusion injury.[1][2] Consequently, the inhibition of xanthine oxidase is a well-established and highly validated therapeutic strategy. This guide provides a detailed overview of the therapeutic landscape, key preclinical and clinical data for existing inhibitors, standardized experimental protocols for evaluation, and the core signaling pathways, offering a robust framework for the development and assessment of novel XO inhibitors such as this compound.

Therapeutic Applications of Xanthine Oxidase Inhibition

The primary therapeutic application of xanthine oxidase inhibitors is the management of hyperuricemia and the prevention of gout flares.[3] By reducing the production of uric acid, these agents lower serum urate levels, preventing the deposition of monosodium urate crystals in joints and tissues.[4]

Beyond gout, the therapeutic potential of XO inhibition is being explored in several other areas:

-

Cardiovascular Diseases: By mitigating the production of ROS, XO inhibitors may offer benefits in conditions exacerbated by oxidative stress, such as hypertension, heart failure, and atherosclerosis.[2]

-

Chronic Kidney Disease (CKD): Hyperuricemia is a risk factor for the progression of CKD, and XO inhibitors have been investigated for their potential to slow this progression.[1]

-

Ischemia-Reperfusion Injury: XO is a significant source of ROS during ischemia-reperfusion, and its inhibition is a potential strategy to reduce tissue damage in this context.[3]

-

Cancer Therapy-Induced Hyperuricemia: XO inhibitors are used to manage the hyperuricemia that can result from the rapid breakdown of cells during chemotherapy (tumor lysis syndrome).[1]

Quantitative Data for Selected Xanthine Oxidase Inhibitors

The following tables summarize key quantitative data for established and investigational xanthine oxidase inhibitors. This data provides a benchmark for evaluating the potency and efficacy of a novel compound like this compound.

Table 1: In Vitro Inhibitory Potency of Selected Xanthine Oxidase Inhibitors

| Compound | Target | IC50 (µM) | Inhibition Type | Source |

| Allopurinol | Xanthine Oxidase | 7.23 | Competitive | [2] |

| Febuxostat | Xanthine Oxidase | 0.02 | Mixed | [5] |

| Topiroxostat | Xanthine Oxidase | - | Non-competitive | [2] |

| Compound 11 (Thiazole derivative) | Xanthine Oxidase | 0.45 | Mixed | [5] |

| Compound 34 (3-phenylcoumarin) | Xanthine Oxidase | 0.091 | Mixed | [5] |

| Cadmium Complex | Xanthine Oxidase | 2.16 | - | [2] |

| ALS-28 | Xanthine Oxidase | Ki = 2.7 ± 1.5 | Competitive | |

| ALS-8 | Xanthine Oxidase | Ki = 4.5 ± 1.5 | Competitive | |

| ALS-15 | Xanthine Oxidase | Ki = 23 ± 9 | Competitive | |

| ALS-1 | Xanthine Oxidase | Ki = 41 ± 14 | Competitive |

Table 2: Clinical Efficacy of Approved Xanthine Oxidase Inhibitors (Pharmacodynamic Data)

| Drug | Dose | Mean Serum Uric Acid Reduction from Baseline | Study Population | Source |

| Allopurinol | 300-600 mg/day | Varies with dose and patient population | Gout patients | [1] |

| Febuxostat | 80 mg/day | ~48% | Gout patients | [6] |

| LC350189 | 200 mg/day (7 days) | ~91.2% | Healthy subjects | [6] |

Experimental Protocols for Evaluation of Xanthine Oxidase Inhibitors

The following are detailed methodologies for key experiments essential for the characterization of a novel xanthine oxidase inhibitor.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of xanthine oxidase.

-

Principle: The enzymatic activity of XO is measured by monitoring the formation of uric acid from a xanthine substrate. The increase in absorbance at 293 nm, which is characteristic of uric acid, is measured spectrophotometrically.

-

Materials:

-

Xanthine Oxidase (from bovine milk or microbial sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer and the test compound at various concentrations.

-

Add xanthine oxidase to the wells and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the xanthine substrate.

-

Immediately measure the rate of uric acid formation by monitoring the change in absorbance at 293 nm over time (e.g., every 30 seconds for 5 minutes).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This animal model is used to evaluate the uric acid-lowering effects of a test compound in a living organism.

-

Principle: Potassium oxonate is a uricase inhibitor. In rodents, uricase further metabolizes uric acid to allantoin. By inhibiting uricase with potassium oxonate, uric acid levels in the blood increase, creating a hyperuricemic state that mimics the human condition.[7]

-

Animals: Male Wistar rats or Kunming mice.

-

Materials:

-

Potassium oxonate

-

Test compound (e.g., this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Allopurinol or Febuxostat (positive control)

-

-

Procedure:

-

Acclimatize the animals for at least one week.

-

Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) one hour before the administration of the test compound.[7]

-

Administer the test compound or vehicle orally at desired doses.

-

Collect blood samples at specified time points (e.g., 2, 4, 6, and 8 hours) after compound administration.

-

Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit.

-

Compare the serum uric acid levels in the treated groups to the vehicle-treated control group to determine the in vivo efficacy.

-

Pharmacokinetic Analysis

This protocol outlines the steps to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a novel XO inhibitor.

-

Principle: Following administration of the test compound to animals, plasma concentrations are measured over time to determine key pharmacokinetic parameters.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound intravenously (for bioavailability assessment) and orally to different groups of rats.

-

Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Process the blood to obtain plasma and store frozen until analysis.

-

Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and oral bioavailability using non-compartmental analysis software.[6]

-

Signaling Pathways and Experimental Workflows

Visual representations of the core biological pathway and a typical drug discovery workflow are provided below using the DOT language for Graphviz.

Caption: Purine Catabolism and the Role of Xanthine Oxidase Inhibition.

Caption: Experimental Workflow for Novel Xanthine Oxidase Inhibitor Discovery.

Conclusion

The inhibition of xanthine oxidase remains a cornerstone of therapy for hyperuricemia and gout, with significant potential in other disease areas driven by oxidative stress. The development of novel inhibitors with improved efficacy, safety, and pharmacokinetic profiles is an active area of research. For a new chemical entity such as the hypothetical "this compound," a systematic evaluation as outlined in this guide is paramount. By benchmarking its in vitro potency, in vivo efficacy, and pharmacokinetic properties against established agents, its therapeutic potential can be thoroughly assessed. The provided experimental protocols and logical workflows offer a clear and structured path for the preclinical development of the next generation of xanthine oxidase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. safer.uct.cl [safer.uct.cl]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Xanthine Oxidase Assay [3hbiomedical.com]

- 6. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Source and Natural Occurrence of Icariside II

Disclaimer: Initial searches for "Icarisids J" did not yield any specific results for a compound with this name. It is highly probable that this was a typographical error and the intended compound of interest is Icariside II, a well-researched flavonoid glycoside predominantly found in the Epimedium genus. This guide will proceed with the assumption that the query pertains to Icariside II.

This technical guide provides a comprehensive overview of the natural sources, isolation, quantification, and biological activities of Icariside II, tailored for researchers, scientists, and drug development professionals.

Source and Natural Occurrence of Icariside II

Icariside II is a flavonoid glycoside naturally present in various species of the genus Epimedium (Berberidaceae), commonly known as Horny Goat Weed or Yin Yang Huo in Traditional Chinese Medicine. While Icariside II is a constituent of these plants, its concentration is often lower than its precursor, icariin.[1]

Table 1: Quantitative Data on the Occurrence of Icariside II and its Precursors in Epimedium Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Epimedium spp. (extract powder) | Aerial parts | Icariin | 59.9% of total flavonoids | [2] |

| Epimedium spp. (extract powder) | Aerial parts | Epimedin A | 6.02% of total flavonoids | [2] |

| Epimedium spp. (extract powder) | Aerial parts | Epimedin B | 10.4% of total flavonoids | [2] |

| Epimedium spp. (extract powder) | Aerial parts | Epimedin C | 23.5% of total flavonoids | [2] |

| Epimedium sagittatum | Aerial parts | Icariin | 11.21 ± 1.12 mg/g dwb | [3] |

| Epimedium sagittatum | Aerial parts | Epimedin C | 10.88 ± 0.83 mg/g dwb | [3] |

| Epimedium brevicornu | Aerial parts | Icariin | > 0.5% (g/g DW) | [3] |

| Epimedium elatum | Aerial and underground parts | Icariside II | Appreciable content | [2] |

dwb: dry weight basis

Due to the relatively low natural abundance of Icariside II, it is often produced by the enzymatic hydrolysis of icariin, which is more abundant in Epimedium extracts.

Experimental Protocols

This protocol describes the conversion of icariin to Icariside II using a specific enzyme from Aspergillus sp. y48 strain.[2]

Materials:

-

Icariin (extracted from Epimedium herbal extract powder)

-

Aspergillus sp. y48 crude enzyme

-

0.02 M Acetate buffer (pH 5.0)

-

Water

-

Centrifuge

-

Bioreactor

Procedure:

-

Mix 20 g of icariin with 500 ml of 0.02 M acetate buffer (pH 5.0) in a bioreactor.

-

Add 500 ml of the crude enzyme solution to the bioreactor.

-

Incubate the reaction mixture at 45°C for 6-9 hours with stirring at 65 rpm.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the icariin is completely reacted, collect the product precipitates by centrifugation.

-

Wash the precipitates four times with water.

-

Dry the washed precipitates to obtain crude Icariside II.

This protocol outlines a general method for the quantification of Icariside II in biological or plant matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.[3]

Instrumentation:

-

UPLC system coupled with a tandem mass spectrometer (e.g., Agilent SB-C18 column)

-

Mobile Phase A: Ultrapure water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation:

-

For plant material: Extract a known weight of the dried, powdered plant material with a suitable solvent (e.g., methanol or ethanol) using methods such as sonication or reflux extraction. Filter the extract and dilute as necessary.

-

For biological samples (e.g., plasma, urine): Perform protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow rate and injection volume: To be optimized based on the specific column and system.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Icariside II need to be determined.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a certified Icariside II standard.

-

Quantify the amount of Icariside II in the samples by comparing their peak areas to the calibration curve.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of organic compounds.

¹H NMR (DMSO-d6, 500 MHz) δ (ppm):

-

The ¹H NMR spectrum of Icariside II shows characteristic signals for the flavonoid backbone, the prenyl group, and the rhamnose moiety. Key signals include aromatic protons of the A and B rings, an olefinic proton of the prenyl group, and an anomeric proton of the rhamnose sugar.

¹³C NMR (DMSO-d6, 125 MHz) δ (ppm):

-

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for all 27 carbon atoms in the Icariside II molecule. This includes signals for the carbonyl carbon, aromatic carbons, carbons of the prenyl group, and carbons of the rhamnose unit.

Note: For detailed chemical shift values, please refer to specialized chemical databases and literature.[4]

Signaling Pathways Modulated by Icariside II

Icariside II has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Icariside II has been reported to influence this pathway in various cell types.

Caption: Icariside II can inhibit the PI3K/Akt/mTOR signaling pathway.

The Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) pathway is important in various physiological processes, including vasodilation and neuronal function.

Caption: Icariside II promotes neuronal proliferation via the NO/cGMP/PKG pathway.

This protocol provides a general framework for assessing the effect of Icariside II on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cell culture reagents

-

Icariside II

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Icariside II for a specified time. Include a vehicle control.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

This guide provides a foundational understanding of Icariside II for scientific and drug development professionals. Further detailed investigations into its mechanisms of action and therapeutic potential are warranted.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Evaluation of medicinal value of Epimedium elatum on the basis of pharmacologically active constituents, Icariin and Icariside-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species [frontiersin.org]

- 4. Icariside Ii | C27H30O10 | CID 5488822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Xanthine Oxidase Inhibitor XO-IN-8: A Technical Guide

This document provides a comprehensive overview of the preliminary in vitro assessment of XO-IN-8, a novel potent inhibitor of Xanthine Oxidase (XO). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of XO inhibitors.

Xanthine oxidase is a key enzyme in the metabolic pathway that catabolizes purines.[1][2][3] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][4] Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2][3] Furthermore, the enzymatic reaction of xanthine oxidase generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide, which contribute to oxidative stress and inflammation-related tissue damage.[1][5][6][7] Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for managing hyperuricemia and associated conditions.[8][9]

Data Presentation: In Vitro Inhibitory Profile of XO-IN-8

The inhibitory activity and cytotoxic potential of XO-IN-8 were evaluated through a series of in vitro assays. The results are summarized below, with established XO inhibitors, Allopurinol and Febuxostat, provided as reference compounds.

| Parameter | XO-IN-8 | Allopurinol (Reference) | Febuxostat (Reference) |

| Target Enzyme | Xanthine Oxidase (Bovine Milk) | Xanthine Oxidase (Bovine Milk) | Xanthine Oxidase (Bovine Milk) |

| IC50 (nM) | 4.8 nM | ~2,900 nM[10] | ~1.8 nM[10] |

| Mode of Inhibition | Mixed-type | Competitive[11][12] | Mixed-type[13] |

| Cell Viability (CC50) | > 50 µM (in HUVEC cells) | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on XO activity by measuring the rate of uric acid formation.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.[14][15][16] The rate of this reaction is proportional to the enzyme's activity.

-

Reagents and Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (50 mM, pH 7.8)

-

Test Compound (XO-IN-8) and Reference Compounds (Allopurinol, Febuxostat)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare stock solutions of the test and reference compounds in DMSO.

-

In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the compound solution (at various concentrations), and 60 µL of xanthine oxidase solution (0.025 units/mL).[12]

-

Incubate the mixture for 10 minutes at room temperature (25°C).[12]

-

Initiate the reaction by adding 100 µL of 0.15 mM xanthine substrate solution to each well.[12]

-

Immediately measure the absorbance at 295 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

-

Enzyme Inhibition Kinetics

This study determines the mechanism by which XO-IN-8 inhibits xanthine oxidase.

-

Principle: By measuring the reaction rates at various concentrations of both the substrate (xanthine) and the inhibitor (XO-IN-8), the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined using graphical methods like the Lineweaver-Burk plot.[10][12]

-

Procedure:

-

The XO inhibition assay is performed as described above, with a key modification: a matrix of conditions is set up with varying concentrations of both the substrate (e.g., 0.0125 to 0.20 mM xanthine) and the inhibitor (XO-IN-8 at concentrations around its IC50 value).[12]

-

Initial reaction velocities (V₀) are determined for each combination of substrate and inhibitor concentration.

-

The data are plotted as 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot).

-

The pattern of the lines on the plot reveals the inhibition type. For mixed-type inhibition, both the Vmax (y-intercept) and Km (x-intercept) change.[13]

-

Cell Viability Assay (MTS Assay)

This assay assesses the cytotoxicity of XO-IN-8 on a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium. This conversion is carried out by NADPH or NADH produced by dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells in the culture.

-

Reagents and Materials:

-

HUVEC cell line

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

XO-IN-8

-

MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Seed HUVEC cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of XO-IN-8 (e.g., from 0.1 to 100 µM) for 24-48 hours. Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTS solution to each well.[18]

-

Incubate the plate for 1 to 4 hours at 37°C.[18]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

-

Visualizations

Experimental Workflow for In Vitro Evaluation

Caption: In Vitro Evaluation Workflow for XO-IN-8.

Xanthine Oxidase Signaling Pathway

Caption: Xanthine Oxidase Signaling and Pathological Consequences.

Conclusion

The preliminary in vitro evaluation of XO-IN-8 demonstrates that it is a highly potent, mixed-type inhibitor of xanthine oxidase with a favorable cytotoxicity profile. Its IC50 value in the low nanomolar range suggests a significantly higher potency compared to the established inhibitor Allopurinol and is comparable to Febuxostat.[10] The lack of significant cytotoxicity at concentrations well above its effective inhibitory range indicates a promising therapeutic window.

These initial findings strongly support the continued development of XO-IN-8 as a potential therapeutic agent for the management of hyperuricemia, gout, and other conditions associated with elevated xanthine oxidase activity and oxidative stress. Further studies should focus on its selectivity against other enzymes, in vivo efficacy in animal models of hyperuricemia, and a more comprehensive safety and toxicology assessment.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemistry, Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Impact of Xanthine Oxidase Inhibition on Reactive Oxygen Species: A Technical Guide Focused on Xanthine Oxidase-IN-8

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the effects of Xanthine Oxidase-IN-8 on the production of reactive oxygen species (ROS). This compound, also known as Icarisids J, has been identified as an inhibitor of xanthine oxidase (XOD) with an IC50 value of 29.71 μM. While direct studies detailing its specific impact on ROS production are not extensively available in current literature, this guide will provide a comprehensive overview based on the established mechanism of xanthine oxidase and its inhibitors. We will explore the theoretical framework of how this compound is expected to modulate ROS levels, supported by general experimental protocols and data presentation formats applicable to the study of such inhibitors.

The Core Role of Xanthine Oxidase in ROS Production

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. In these reactions, molecular oxygen acts as an electron acceptor, leading to the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are significant reactive oxygen species. Under physiological conditions, the production of ROS by xanthine oxidase is a normal byproduct of metabolism. However, under pathological conditions such as ischemia-reperfusion injury, inflammation, and hyperuricemia, the activity of xanthine oxidase is often upregulated, leading to excessive ROS production and subsequent oxidative stress. This oxidative stress can cause cellular damage to lipids, proteins, and DNA, contributing to the pathogenesis of various diseases.

This compound: An Inhibitor of ROS Generation

As an inhibitor of xanthine oxidase, this compound is anticipated to decrease the production of ROS by blocking the enzymatic activity of xanthine oxidase. By binding to the enzyme, it would prevent the transfer of electrons to molecular oxygen, thereby reducing the formation of superoxide and hydrogen peroxide.

Table 1: Profile of this compound

| Property | Value |

| Synonym | Icarisids J |

| CAS Number | 2571069-66-2 |

| Target | Xanthine Oxidase (XOD) |

| IC50 | 29.71 μM |

Expected Quantitative Effects on ROS Production